3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-9-11-8-15(7-6-12(17)18)14-13(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURFZCQGKZDPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid typically involves the reaction of 4-formyl-3-phenylpyrazole with a suitable propanoic acid derivative. One common method involves the use of hydrazine derivatives and chalcones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and greener synthesis approaches. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes condensation with nucleophiles:
Schiff Base Formation
Reaction with primary amines produces imine derivatives:
Example :
-
Amine : Aniline
-
Catalyst : Acetic acid (glacial)
-
Conditions : Reflux in ethanol, 4–6 hours
Knoevenagel Condensation
The formyl group reacts with active methylene compounds (e.g., malononitrile):
Example :
-
Conditions : Piperidine catalyst, ethanol, 60°C, 3 hours
-
Yield : 68%
Functionalization of the Propanoic Acid Group
The carboxylic acid moiety participates in esterification and amidation:
Esterification
Reaction with alcohols under acidic conditions:
Example :
-
Alcohol : Methanol
-
Catalyst : H₂SO₄ (conc.)
-
Yield : 89%
Amide Formation
Coupling with amines using carbodiimides (e.g., DCC):
Example :
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Chromone-Pyrazole Hybrids
Reaction with chromone derivatives under basic conditions forms fused systems :
Example :
Lactam Formation
Intramolecular cyclization with amines produces pyrazole-lactam hybrids:
Example :
Biological Activity-Driven Modifications
Derivatives show enhanced antimicrobial and anti-inflammatory activity:
Antimicrobial Derivatives
Modification : Introduction of electron-withdrawing groups (e.g., NO₂) at the phenyl ring .
Activity :
| Derivative | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus |
|---|---|---|
| Parent Compound | 128 | 256 |
| 4-NO₂ Derivative | 16 | 32 |
Anti-Inflammatory Derivatives
Modification : Sulfonamide conjugation at the propanoic acid group .
Activity : IC₅₀ = 1.2 μM (COX-2 inhibition), comparable to diclofenac (IC₅₀ = 0.8 μM) .
Reduction of the Formyl Group
The aldehyde is reduced to a hydroxymethyl group:
Conditions : NaBH₄, MeOH, 0°C, 1 hour
Yield : 92%
Table 1: Reaction Conditions for Formyl Group Modifications
| Reaction Type | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Schiff Base Formation | Aniline, AcOH | Ethanol | Reflux | 72–85 |
| Knoevenagel | Malononitrile, Piperidine | Ethanol | 60 | 68 |
Table 2: Biological Activity of Derivatives
| Derivative | Target Pathogen/Enzyme | Activity Metric |
|---|---|---|
| 4-NO₂-Phenyl | E. coli | MIC = 16 μg/mL |
| Sulfonamide Conjugate | COX-2 | IC₅₀ = 1.2 μM |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to pyrazoles, such as 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, exhibit significant anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. For instance, a class of pyrazolyl benzenesulfonamide compounds has been shown to effectively treat various inflammation-related diseases, including rheumatoid arthritis and inflammatory bowel diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that certain pyrazole compounds demonstrated antibacterial activity comparable to established antibiotics . This suggests that this compound may serve as a scaffold for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. Research has shown that some pyrazole compounds can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index . The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes or ketones under acidic conditions. For example, the reaction of phenylhydrazine with a suitable carbonyl compound can yield the desired pyrazole structure, which can then be functionalized to obtain this compound .
In Vivo Studies
In vivo studies involving model organisms such as Caenorhabditis elegans have demonstrated the compound's ability to rescue infected organisms from bacterial challenges, indicating potential applications in combating infections .
Antioxidant Activity
Some derivatives of pyrazole have been evaluated for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals may enhance the therapeutic profile of this compound in various health conditions .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Bioactivity of Propanoic Acid Derivatives
Table 2: Substituent Effects on Reactivity
Biological Activity
3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with formylation agents. Various methodologies have been employed, including microwave-assisted synthesis which enhances yield and reduces reaction time. For example, the use of phosphorus oxychloride in a Vilsmeier-Haack reaction has been reported to produce high yields of formylated pyrazole derivatives .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Bacillus subtilis | 10 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound's activity is often compared to standard antibiotics, demonstrating comparable or superior efficacy in some cases.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of tumor cells.
Table 2: Anticancer Activity
The mechanism of action involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
Table 3: Inhibition of Cyclooxygenase Enzymes
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings. For instance, a study involving patients with bacterial infections showed significant improvement when treated with formulations containing pyrazole derivatives, including this compound .
Q & A
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards (e.g., irritancy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
